molecular formula C22H22ClN3O5S B2861302 Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate CAS No. 1358394-15-6

Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate

Cat. No.: B2861302
CAS No.: 1358394-15-6
M. Wt: 475.94
InChI Key: ICLLFRJOXMJNNN-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate is a synthetic organic compound featuring a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core substituted with a 3-chlorophenyl group at position 2 and a sulfonyl-linked ethyl benzoate moiety at position 6. Its molecular formula is C₂₂H₂₂ClN₃O₅S (molecular weight: ~488.0 g/mol), with the 3-chlorophenyl substituent contributing to lipophilicity and electronic effects critical for receptor interactions .

Properties

IUPAC Name

ethyl 4-[[3-(3-chlorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5S/c1-2-31-21(28)15-6-8-18(9-7-15)32(29,30)26-12-10-22(11-13-26)24-19(20(27)25-22)16-4-3-5-17(23)14-16/h3-9,14H,2,10-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLLFRJOXMJNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 4-{[2-(3-Fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate (BG16073)

  • Molecular Formula : C₂₂H₂₂FN₃O₅S
  • Molecular Weight : 459.49 g/mol
  • Key Differences: The 3-fluorophenyl group replaces the 3-chlorophenyl substituent.
Parameter 3-Chloro Derivative 3-Fluoro Derivative (BG16073)
Substituent 3-Cl 3-F
Molecular Weight ~488.0 459.49
LogP (Predicted) ~3.2 ~2.9

Carboxamide Derivatives

2-(3-Chlorophenyl)-N-(2-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide (G651-0422)

  • Molecular Formula : C₂₀H₁₈ClFN₄O₂
  • Molecular Weight : 400.84 g/mol
  • Key Differences: The ethyl benzoate ester is replaced with a carboxamide group linked to a 2-fluorophenyl moiety.

Spirocyclic Compounds with Varied Cores

VU0285655-1 (VU02)

  • Structure: N-{2-[4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-8-yl]ethyl}quinoline-3-carboxamide
  • Key Differences: The spiro core lacks the sulfonylbenzoate group, instead incorporating a quinoline-carboxamide chain. This modification suggests divergent pharmacological targets, possibly influencing kinase or G-protein-coupled receptor (GPCR) activity .

Sulfonylurea Herbicides

Metsulfuron Methyl

  • Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate
  • Key Differences : While sharing the sulfonylbenzoate motif, metsulfuron methyl incorporates a triazine ring instead of a triazaspiro core. This structural divergence underpins its role as an acetolactate synthase (ALS) inhibitor in herbicides, contrasting with the target compound’s likely pharmaceutical applications .

Structural and Functional Implications

  • Halogen Effects : Chlorine’s lipophilicity enhances blood-brain barrier penetration compared to fluorine, but fluorine’s electronegativity may improve metabolic stability .
  • Ester vs. Amide : Ethyl benzoate esters (target compound) offer hydrolytic lability for prodrug activation, whereas carboxamides (e.g., G651-0422) provide sustained target engagement .
  • Spiro vs. Linear Cores : The triazaspiro[4.5]decane system imposes conformational constraints, likely enhancing selectivity over linear analogues like sulfonylurea herbicides .

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